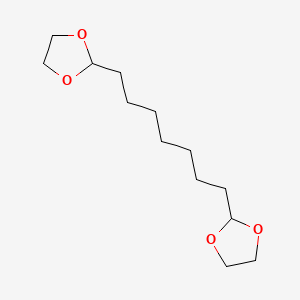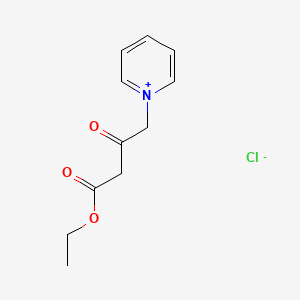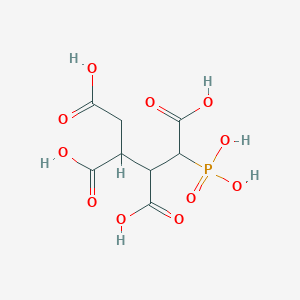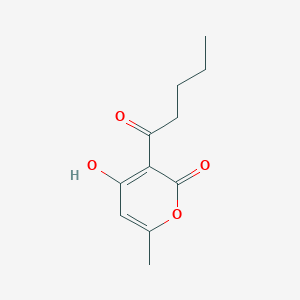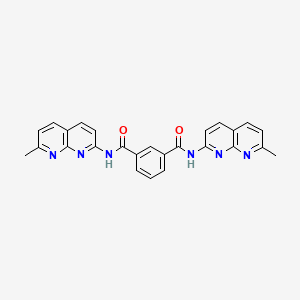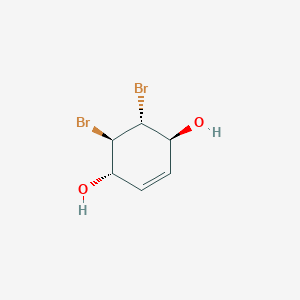
5beta,6alpha-Dibromo-2-cyclohexene-1beta,4alpha-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5beta,6alpha-Dibromo-2-cyclohexene-1beta,4alpha-diol is a brominated organic compound with a unique structure that includes two bromine atoms and two hydroxyl groups attached to a cyclohexene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5beta,6alpha-Dibromo-2-cyclohexene-1beta,4alpha-diol typically involves the bromination of cyclohexene derivatives. One common method is the addition of bromine to cyclohexene in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction is carried out at room temperature, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
5beta,6alpha-Dibromo-2-cyclohexene-1beta,4alpha-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The bromine atoms can be reduced to form the corresponding cyclohexene diol.
Substitution: The bromine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: Formation of cyclohexene-1,4-dione or cyclohexene-1,4-dicarboxylic acid.
Reduction: Formation of 2-cyclohexene-1,4-diol.
Substitution: Formation of various substituted cyclohexene derivatives.
Aplicaciones Científicas De Investigación
5beta,6alpha-Dibromo-2-cyclohexene-1beta,4alpha-diol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5beta,6alpha-Dibromo-2-cyclohexene-1beta,4alpha-diol involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and hydroxyl groups play a crucial role in its reactivity and binding affinity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
5beta-Androstane-3alpha,17beta-diol: A steroid derivative with similar structural features.
5beta-cholestane-3alpha,7alpha,26-triol: A bile acid metabolite with hydroxyl groups at different positions.
Uniqueness
5beta,6alpha-Dibromo-2-cyclohexene-1beta,4alpha-diol is unique due to the presence of bromine atoms and the specific arrangement of hydroxyl groups on the cyclohexene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
169529-93-5 |
|---|---|
Fórmula molecular |
C6H8Br2O2 |
Peso molecular |
271.93 g/mol |
Nombre IUPAC |
(1S,4S,5R,6R)-5,6-dibromocyclohex-2-ene-1,4-diol |
InChI |
InChI=1S/C6H8Br2O2/c7-5-3(9)1-2-4(10)6(5)8/h1-6,9-10H/t3-,4-,5+,6+/m0/s1 |
Clave InChI |
DHMGPRNBMJDWOM-UNTFVMJOSA-N |
SMILES isomérico |
C1=C[C@@H]([C@H]([C@@H]([C@H]1O)Br)Br)O |
SMILES canónico |
C1=CC(C(C(C1O)Br)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(4-Bromobut-3-en-1-yl)sulfanyl]benzene](/img/structure/B12559787.png)

![Diethyl carbonate;hexane-1,6-diol;2-[2-(2-hydroxyethoxy)ethoxy]ethanol](/img/structure/B12559790.png)
![9H-Pyrido[3,4-b]indole-3-carboxylic acid, 1,9-dimethyl-, ethyl ester](/img/structure/B12559793.png)

